Lansoprazole Sulfide is a key intermediate in the synthesis of Lansoprazole, a commercially available proton pump inhibitor (PPI) used to treat gastrointestinal disorders [, ]. Chemically, it is a sulfide derivative of Lansoprazole, differing by the oxidation state of the sulfur atom. While not a pharmaceutical itself, Lansoprazole Sulfide holds significant value in research due to its role in understanding Lansoprazole metabolism and exploring alternative therapeutic avenues.
Lansoprazole Sulfide is primarily synthesized through the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole. This reaction is typically facilitated by sodium carbonate (Na2CO3) and can be significantly accelerated using microwave irradiation [].
The most prominent chemical reaction involving Lansoprazole Sulfide is its oxidation to Lansoprazole. This transformation can be achieved using various oxidizing agents, including meta-chloroperoxybenzoic acid (mCPBA) [] and hydrogen peroxide (H2O2) [, ]. Notably, the use of trirutile-type solid oxides, such as HNbMoO6, as catalysts in conjunction with H2O2 offers a highly selective and efficient method for this oxidation []. This reaction highlights the susceptibility of the sulfide group in Lansoprazole Sulfide to oxidation, a key factor in the metabolic pathway of Lansoprazole.
While Lansoprazole Sulfide itself is not a proton pump inhibitor, its metabolic product, Lansoprazole, exerts its therapeutic effect by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This enzyme is responsible for the final step of acid secretion in the stomach. By inhibiting this pump, Lansoprazole effectively reduces gastric acid production [, , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: